![molecular formula C22H15N3OS2 B14287139 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one CAS No. 114371-61-8](/img/structure/B14287139.png)
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one is a complex organic compound that features a benzothiazole moiety linked to a phthalazinone core via a sulfanyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Linking Benzothiazole to Phthalazinone: The benzothiazole derivative is then reacted with a suitable phthalazinone precursor under conditions that promote the formation of the sulfanyl bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the phthalazinone core.
Substitution: Various substituents can be introduced into the benzothiazole or phthalazinone rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or phthalazinone rings.
科学研究应用
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism by which 4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in key biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
Uniqueness
4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole moiety with a phthalazinone core via a sulfanyl bridge is not commonly found in other compounds, making it a valuable subject for further research and development.
属性
CAS 编号 |
114371-61-8 |
|---|---|
分子式 |
C22H15N3OS2 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-ylmethylsulfanyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C22H15N3OS2/c26-22-17-11-5-4-10-16(17)21(24-25(22)15-8-2-1-3-9-15)27-14-20-23-18-12-6-7-13-19(18)28-20/h1-13H,14H2 |
InChI 键 |
ZZXTWUJMPLSITN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


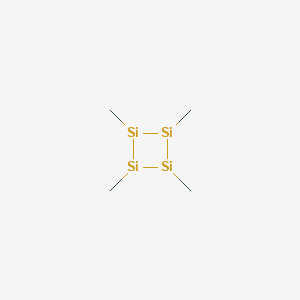
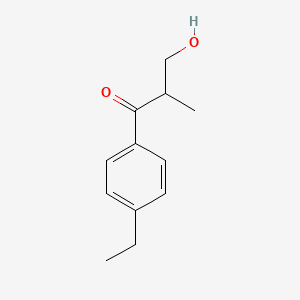
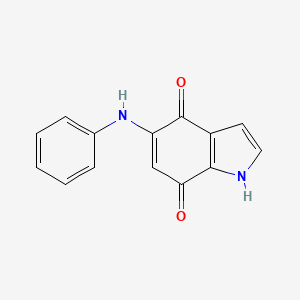
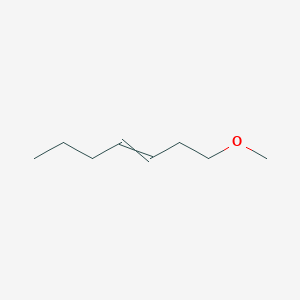
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
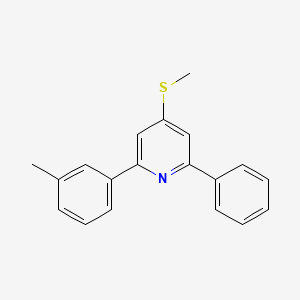
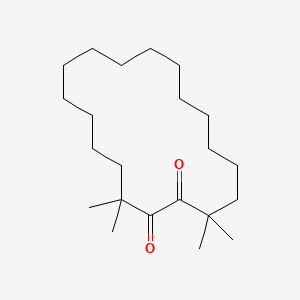
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

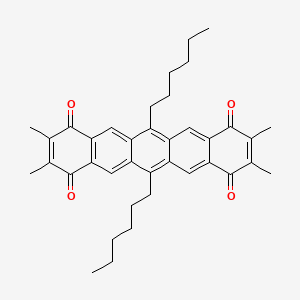
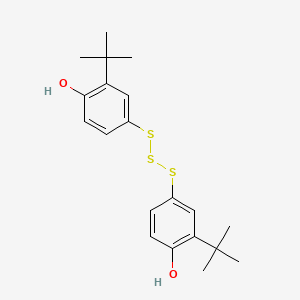
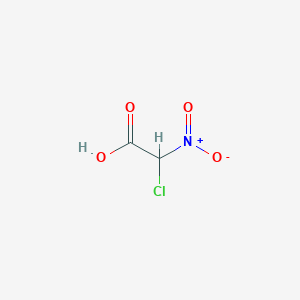
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
